Ranbezolid hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H25ClFN5O6 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1 |
InChI Key |
XYGNKPXLGBABKJ-LMOVPXPDSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Synonyms |
anbezolid RBX 7644 RBX-7644 RBX7644 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ranbezolid Hydrochloride
Established Synthetic Pathways for Ranbezolid (B1206741) Hydrochloride
The core of Ranbezolid's antibacterial efficacy lies in the specific stereochemistry of its oxazolidinone ring. newdrugapprovals.org Consequently, synthetic strategies have prioritized the stereoselective formation of this crucial scaffold.
Stereoselective Synthesis of the Oxazolidinone Scaffold
The asymmetric synthesis of the (5S)-enantiomer is a critical step, as the antibacterial activity is attributed to the 5(S)-acetamidomethyl configuration at the oxazolidinone ring. newdrugapprovals.org A common approach begins with the condensation of 3,4-difluoronitrobenzene (B149031) with piperazine (B1678402) to yield 4-(2-fluoro-4-nitrophenyl)-piperazine. newdrugapprovals.org Subsequent protection of the piperazine nitrogen, often with a tert-butoxycarbonyl (Boc) group, is followed by reduction of the nitro group to an amine. newdrugapprovals.org This amino group is then reacted with benzyl (B1604629) chloroformate to form a carbamate (B1207046). newdrugapprovals.org
The pivotal step in establishing the stereocenter involves the reaction of the resulting intermediate with (R)-glycidyl butyrate (B1204436) in the presence of a strong base like n-butyllithium at low temperatures (-78 °C). newdrugapprovals.org This reaction proceeds with high stereoselectivity to furnish the desired (R)-(-)-3-[3-fluoro-4-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone, which contains the core oxazolidinone structure with the correct stereochemistry. newdrugapprovals.org
Key Intermediates and Reaction Mechanisms
The synthesis of Ranbezolid involves several key intermediates, the formation of which is governed by specific reaction mechanisms. The initial nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with piperazine is a crucial C-N bond-forming reaction. newdrugapprovals.org The subsequent protection and reduction steps are standard transformations in organic synthesis.
The stereoselective formation of the oxazolidinone ring from the carbamate and (R)-glycidyl butyrate is an example of a nucleophilic ring-opening of an epoxide. The deprotonated carbamate nitrogen acts as the nucleophile, attacking one of the epoxide carbons. The use of (R)-glycidyl butyrate ensures the formation of the desired (S)-configuration at the C5 position of the oxazolidinone ring after subsequent transformations.
Following the formation of the hydroxymethyl oxazolidinone, a series of functional group interconversions are carried out. The hydroxyl group is converted to an acetamidomethyl group. newdrugapprovals.org The final key step is the reductive alkylation of the deprotected piperazine nitrogen with 5-nitro-2-furfural using a reducing agent such as sodium triacetoxyborohydride (B8407120) to introduce the nitrofuran moiety. newdrugapprovals.org
Table 1: Key Intermediates in the Synthesis of Ranbezolid Hydrochloride
| Intermediate Name | Chemical Formula | Role in Synthesis |
| 4-(2-Fluoro-4-nitrophenyl)-piperazine | C₁₀H₁₂FN₃O₂ | Initial product of condensation between 3,4-difluoronitrobenzene and piperazine. newdrugapprovals.org |
| 4-(tert-Butoxycarbonyl)-1-(2-fluoro-4-nitrophenyl)piperazine | C₁₅H₂₀FN₃O₄ | Boc-protected intermediate. newdrugapprovals.org |
| 4-(tert-Butoxycarbonyl)-1-(2-fluoro-4-aminophenyl)piperazine | C₁₅H₂₂FN₃O₂ | Product of nitro group reduction. newdrugapprovals.org |
| 4-(tert-Butoxycarbonyl)-1-[2-fluoro-4-(benzyloxycarbonylamino)phenyl]piperazine | C₂₃H₂₈FN₃O₄ | Carbamate intermediate for oxazolidinone ring formation. newdrugapprovals.org |
| (R)-(-)-3-[3-Fluoro-4-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone | C₂₀H₂₈FN₃O₅ | Key intermediate with the stereochemically defined oxazolidinone ring. newdrugapprovals.org |
| (S)-(-)-3-[3-Fluoro-4-(1-piperazinyl)phenyl]-5-(acetamidomethyl)-2-oxazolidinone | C₁₆H₂₁FN₄O₃ | Deprotected piperazinyl oxazolidinone derivative ready for final coupling. newdrugapprovals.org |
| Ranbezolid (free base) | C₂₁H₂₄FN₅O₆ | Final product before salt formation. newdrugapprovals.orgallfordrugs.com |
Preparation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt to improve the compound's stability and solubility. This is typically achieved by treating the free base of Ranbezolid with ethanolic hydrochloride. newdrugapprovals.orgallfordrugs.com The free base is dissolved in absolute ethanol (B145695), often with gentle heating, and then a solution of hydrochloric acid in ethanol is added. newdrugapprovals.orgallfordrugs.com Upon cooling, the this compound precipitates as a crystalline solid, which can then be filtered, washed, and dried. newdrugapprovals.orgallfordrugs.com This process has been optimized to yield specific polymorphic forms of the drug, which can have an impact on its physical properties. newdrugapprovals.org
Alternative and Advanced Synthetic Approaches
While the established pathways are effective, research continues to explore more efficient and versatile synthetic methods.
Exploration of Suzuki-Miyaura Coupling and Related Reactions
The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been investigated as a potential method for synthesizing analogs of oxazolidinone antibiotics. rsc.orglibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.org In the context of Ranbezolid synthesis, this could potentially be used to construct the biaryl linkage or to introduce various substituents onto the aromatic rings. rsc.orgresearchgate.net For instance, a divergent palladium-catalyzed cross-coupling of allenyloxazolidinones has been shown to produce vinyloxazolidinone scaffolds that share structural similarities with Ranbezolid. rsc.orgrsc.org This approach offers a route to novel analogs by varying the boronic acid coupling partner. nih.gov
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers a high-throughput method for generating libraries of compounds for drug discovery. mdpi.com The application of solid-phase synthesis to oxazolidinones has been described, where key intermediates are attached to a solid support, and subsequent reactions are carried out in a stepwise manner. nih.gov One reported method involves the cycloaddition of resin-bound epoxides with isocyanates to form the oxazolidinone ring. nih.gov This strategy allows for the rapid generation of diverse oxazolidinone derivatives by using a variety of building blocks, which could be applied to the synthesis of Ranbezolid analogs. nih.govmedscape.com
Environmentally Benign Process Development
In the pursuit of more sustainable manufacturing processes, efforts have been made to develop environmentally benign methods for the synthesis of key intermediates of Ranbezolid. One such patented process focuses on a two-step, cost-effective, and green synthesis for 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a crucial building block for Ranbezolid. newdrugapprovals.org This improved method addresses challenges associated with previous synthetic routes, which often involved hygroscopic products that were difficult to filter and handle on a large scale. newdrugapprovals.org
Synthesis of this compound Derivatives and Analogs
The exploration of Ranbezolid's chemical structure has led to the synthesis of various derivatives and analogs, with modifications targeting different moieties of the molecule to understand and improve its antibacterial properties.
Structural Modifications of the Piperazine Moiety
The piperazine ring is a key component of the Ranbezolid structure, and its modification has been a focal point of SAR studies. nih.govresearchgate.net In the development of Ranbezolid, the piperazine ring of the parent 'piperazinyl-phenyl-oxazolidinone' core was a strategic replacement for the morpholine (B109124) ring found in earlier oxazolidinones like linezolid (B1675486). researchgate.netnih.gov This substitution was a critical step that led to the identification of Ranbezolid as a clinical candidate with potent activity. nih.govresearchgate.net
Substitutions on the Nitrofuran Group
The nitrofuran group is another critical pharmacophore in the Ranbezolid molecule, and its presence is thought to be key to the compound's potent activity. researchgate.netmdpi.com It is hypothesized that Ranbezolid may function as a 'dual-warhead' drug, with the oxazolidinone core inhibiting protein synthesis and the nitrofuran ring contributing additional cytotoxic or nitric oxide-donating effects. researchgate.net
Chemical reactions involving the nitrofuran moiety include:
Oxidation: This can lead to the formation of reactive intermediates. smolecule.com
Reduction: Under specific conditions, the nitro group can be reduced to yield various products with potentially different biological activities. smolecule.com
Substitution: The nitrofuran ring can undergo substitution reactions, allowing for the introduction of different functional groups. smolecule.com
These reactions are crucial for creating analogs to study the role of the nitrofuran group in the drug's mechanism of action and to potentially modulate its efficacy and safety profile. researchgate.netsmolecule.com
Modifications of the Oxazolidinone Ring System
The oxazolidinone ring is the cornerstone of this class of antibiotics, and its C-5 side chain is essential for antibacterial activity. newdrugapprovals.orgjst.go.jp The specific 5(S)-acetamidomethyl configuration at the C-5 position of the oxazolidinone ring in Ranbezolid is crucial for its antibacterial effect, necessitating asymmetric synthesis to obtain the desired enantiomer. newdrugapprovals.org
Research has focused on modifying the C-5 side chain to improve potency and broaden the antibacterial spectrum. jst.go.jpnih.gov These modifications have included the introduction of different amide and sulfonamide groups. For instance, replacing the acetamide (B32628) group with other functionalities has led to the discovery of compounds with potent activity. nih.gov The synthesis of these analogs often involves reacting the amine at the C-5 position with various acyl chlorides, anhydrides, or other electrophilic reagents. nih.gov Docking studies have shown that the oxazolidinone ring and its C-5 side chain play a critical role in binding to the bacterial ribosome. jst.go.jpjst.go.jp
Molecular Mechanisms of Action of Ranbezolid Hydrochloride
Inhibition of Bacterial Protein Synthesis
The principal antibacterial effect of Ranbezolid (B1206741) hydrochloride stems from its ability to halt protein production in bacteria. nih.gov This action is highly specific to bacterial ribosomes, with negligible effects on their mammalian counterparts, which accounts for its selective toxicity. nih.gov Like other oxazolidinones, it acts at the very beginning of protein synthesis, specifically during the initiation phase. newdrugapprovals.orgscispace.comwikipedia.org
Ranbezolid hydrochloride exerts its inhibitory effect by binding to the bacterial ribosome, specifically to the 23S rRNA component of the large 50S subunit. newdrugapprovals.orgnih.govscispace.comjst.go.jp This binding occurs at a distinct site within the peptidyl transferase center of the ribosome. newdrugapprovals.orgnih.gov Molecular modeling studies have elucidated the specifics of this interaction, revealing that Ranbezolid fits into the active site of the ribosome. nih.govresearchgate.net The presence of a nitrofuran ring in Ranbezolid's structure is crucial; this part of the molecule extends toward nucleotides C2507, G2583, and U2584 of the 23S rRNA. nih.gov Notably, the nitro group is capable of forming a hydrogen bond with the base of G2583, an interaction that helps to explain its potent activity. nih.gov
By binding to the 50S subunit, this compound effectively prevents the formation of a functional 70S initiation complex. newdrugapprovals.orgnih.govjst.go.jp This complex is a critical assembly of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator aminoacyl-tRNA, known as N-formylmethionyl-tRNA (fMet-tRNA). nih.govscispace.com The binding of Ranbezolid obstructs the correct positioning of the fMet-tRNA at the ribosomal P-site (peptidyl site). newdrugapprovals.orgnih.gov This interference blocks the first step of translation, thereby causing a complete cessation of bacterial protein synthesis before it can even begin. newdrugapprovals.orgnih.govscispace.com
When compared to linezolid (B1675486), the first-in-class oxazolidinone, Ranbezolid demonstrates superior potency as a bacterial ribosome inhibitor. nih.gov In vitro studies using a cell-free transcription and translation system have quantified this difference.
| Compound | 50% Inhibitory Concentration (IC50) for Bacterial Ribosomes |
|---|---|
| Ranbezolid | 17 µM |
| Linezolid | 100 µM |
This table presents the 50% inhibitory concentration (IC50) of Ranbezolid and Linezolid against bacterial ribosomes, based on data from in vitro cell-free transcription and translation assays. nih.gov
This data indicates that Ranbezolid is approximately five to six times more potent than linezolid in inhibiting bacterial protein synthesis. nih.gov Molecular modeling further supports this enhanced activity, showing that while both compounds fit into the ribosomal active site in a similar manner, Ranbezolid achieves a higher theoretical binding affinity. nih.gov
| Compound | Theoretical Binding Affinity (Total Score) |
|---|---|
| Ranbezolid | 6.9 |
| Linezolid | 5.2 |
This table displays the theoretical binding affinities (total scores) of Ranbezolid and Linezolid to the bacterial ribosome active site as determined by molecular modeling studies. nih.gov
The stronger interaction of Ranbezolid with the bacterial ribosome is attributed to additional binding site interactions, which may contribute to its tighter binding and greater potency. nih.gov
Ancillary Antimicrobial Mechanisms
In studies involving S. epidermidis, Ranbezolid has demonstrated the ability to inhibit the synthesis of the bacterial cell wall. nih.gov This effect was observed through macromolecular synthesis inhibition assays, where Ranbezolid impeded the incorporation of radiolabeled precursors into the cell wall structure after a 60-minute exposure. nih.gov While linezolid also showed some inhibition of this pathway, the effect was less pronounced than that of Ranbezolid. nih.gov
Similarly, Ranbezolid affects bacterial lipid synthesis. nih.gov In experiments with S. epidermidis, Ranbezolid was found to inhibit the incorporation of radiolabeled acetate, a precursor for lipid synthesis. nih.gov This inhibitory effect on lipid metabolism, along with cell wall synthesis inhibition, appears to be a contributing factor to the potent and bactericidal activity of Ranbezolid against this particular pathogen. nih.gov
Ribosomal Interaction and Structural Modeling Studies
The principal mechanism of action for oxazolidinones, including this compound, is the inhibition of bacterial protein synthesis. nih.govsmolecule.com This is achieved through a specific interaction with the bacterial ribosome. nih.gov Ranbezolid binds to the 50S ribosomal subunit, specifically targeting the 23S rRNA component. nih.gov This binding event interferes with the formation of the initiation complex, a critical early step in protein synthesis. nih.gov Structural modeling and in vitro translation assays have confirmed that ranbezolid selectively inhibits bacterial ribosomes with minimal effect on mammalian ribosomes. nih.gov The chemical structure of ranbezolid, which includes a nitrofuran moiety, is thought to enhance its binding affinity to the bacterial ribosome, thereby inhibiting protein synthesis and subsequent bacterial growth. smolecule.com
Molecular modeling and computational docking studies have been employed to predict and compare the binding affinities of ranbezolid and its predecessor, linezolid, to the bacterial ribosome. nih.govopenaccessjournals.com These analyses provide theoretical binding affinities that help to explain the observed potency of the compounds. nih.gov The results indicate that ranbezolid has a higher predicted binding affinity for the ribosome's active site compared to linezolid. nih.govresearchgate.net
This stronger predicted interaction is consistent with experimental data from cell-free in vitro transcription and translation systems, which show ranbezolid to be a more potent inhibitor of bacterial ribosomes than linezolid. nih.gov
Structural modeling studies have identified the specific interaction sites for ranbezolid within the bacterial 50S ribosomal subunit. nih.gov Like other oxazolidinones, ranbezolid binds within the peptidyltransferase center, specifically at the A-site. nih.gov Computational models show that both ranbezolid and linezolid fit into the active site in a similar fashion. nih.govresearchgate.net However, ranbezolid exhibits additional interactions that contribute to its stronger binding. nih.gov The key ribosomal residues involved in the interaction with ranbezolid's nitrofuran ring have been identified as C2507, G2583, and U2584. nih.govresearchgate.net A putative binding model shows the ranbezolid molecule positioned within the active site, highlighting its interactions with these residues of the 50S ribosome. researchgate.net
The distinctive nitrofuran ring of ranbezolid plays a crucial role in its enhanced ribosomal binding and potent activity. nih.govsmolecule.com This structural feature allows for additional interactions within the ribosomal active site that are not observed with linezolid. nih.gov Specifically, the nitrofuran ring extends toward the ribosomal RNA bases C2507, G2583, and U2584. nih.govresearchgate.net A key interaction involves the nitro group of the ring, which forms a hydrogen bond with the base of G2583. nih.govresearchgate.net This specific hydrogen bond and the additional contacts mediated by the nitrofuran ring help to explain the tighter binding and potent activity of ranbezolid against target pathogens. nih.govresearchgate.net The mechanism of action for nitrofuran-based compounds generally involves activation by bacterial enzymes into a reduced form that then binds to bacterial ribosomes, inhibiting the synthesis of proteins, DNA, RNA, and the cell wall. researchgate.net
Preclinical Antimicrobial Efficacy and Spectrum of Activity
In Vitro Antimicrobial Activity against Gram-Positive Pathogens
Ranbezolid (B1206741) has shown promising activity against several multi-drug resistant Gram-positive bacteria. nih.govnewdrugapprovals.org
Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)
Ranbezolid has exhibited potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that its Minimum Inhibitory Concentrations (MICs) for MRSA are comparable to or lower than those of linezolid (B1675486), another member of the oxazolidinone class. nih.govasm.org For S. aureus, the MIC at which 90% of isolates are inhibited (MIC90) for ranbezolid was reported to be 2 µg/ml. asm.org In one study, the MIC for ranbezolid against the MRSA ATCC 33591 strain was 1 µg/mL. nih.govmdpi.com
Time-kill kinetic studies have generally characterized ranbezolid as bacteriostatic against S. aureus. nih.govresearchgate.net However, bactericidal activity (a 99.9% reduction in bacterial count) has been observed at higher concentrations, specifically at 16 μg/ml against S. aureus 25923. nih.govresearchgate.net Furthermore, against established MRSA biofilms, ranbezolid was able to achieve complete eradication at a concentration 8-fold higher than its MIC for 99.9% biofilm eradication. nih.govmdpi.com
Table 1: In Vitro Activity of Ranbezolid Hydrochloride against MRSA
| Strain | MIC (µg/mL) | MIC90 (µg/mL) | Bactericidal Activity |
|---|---|---|---|
| S. aureus (general) | - | 2 asm.org | Generally bacteriostatic nih.govresearchgate.net |
| S. aureus ATCC 25923 | 1 nih.govresearchgate.net | - | Bactericidal at 16 µg/mL nih.govresearchgate.net |
| MRSA ATCC 33591 | 1 nih.govmdpi.com | - | - |
Activity against Vancomycin-Resistant Enterococci (VRE)
Ranbezolid has demonstrated efficacy against Vancomycin-Resistant Enterococci (VRE). newdrugapprovals.org Oxazolidinones as a class are known to be active against VRE. jst.go.jp While specific MIC values for ranbezolid against a wide panel of VRE isolates are not extensively detailed in the provided search results, the general activity of oxazolidinones against these challenging pathogens is well-established. For enterococci in general, the MIC90 of ranbezolid has been reported to be 1 mg/liter. asm.org
Susceptibility of Penicillin-Resistant Streptococcus pneumoniae (PRSP)
Ranbezolid shows significant in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin (PRSP). nih.govasm.org The MICs for ranbezolid against pneumococci are generally 2 to 3 dilutions lower than those of linezolid. nih.gov A study encompassing 260 pneumococcal strains, including penicillin-susceptible, -intermediate, and -resistant isolates, found that ranbezolid MICs ranged from 0.06 to 2.0 μg/ml, with an MIC50 of 0.5 μg/ml and an MIC90 of 1.0 μg/ml. nih.govasm.org This activity was consistent regardless of the strains' susceptibility to β-lactams, macrolides, or quinolones. nih.govasm.org However, time-kill studies indicate that ranbezolid is primarily bacteriostatic against pneumococci. nih.govasm.org
**Table 2: In Vitro Activity of this compound against *Streptococcus pneumoniae***
| Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| All Pneumococci | 0.06 - 2.0 nih.govasm.org | 0.5 nih.govasm.org | 1.0 nih.govasm.org |
| Penicillin-Resistant | Similar to susceptible strains nih.govasm.org | 0.5 nih.govasm.org | 1.0 nih.govasm.org |
Activity against Staphylococcus epidermidis (MRSE)
Ranbezolid has demonstrated excellent in vitro activity against both methicillin-susceptible and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov The MICs for ranbezolid against coagulase-negative staphylococci, including MRSE, are generally lower than those for S. aureus. nih.govasm.org The MIC90 for ranbezolid against coagulase-negative staphylococci was 1 µg/ml. asm.org For the MRSE strain ATCC 23760, the MIC of ranbezolid was 1 μg/ml. nih.govresearchgate.net
Interestingly, in contrast to its activity against S. aureus, ranbezolid exhibits bactericidal activity against S. epidermidis. nih.govresearchgate.net A time-kill kinetics study showed that ranbezolid was bactericidal against S. epidermidis 23760 at a concentration of 4 times its MIC (4 μg/ml) within 6 hours. nih.govresearchgate.net This bactericidal effect may be attributed to its ability to damage the cell membrane of S. epidermidis at concentrations as low as 2 μg/ml, an effect not observed with linezolid. nih.gov
**Table 3: In Vitro Activity of this compound against *Staphylococcus epidermidis***
| Strain | MIC (µg/mL) | MIC90 (µg/mL) | Bactericidal Activity |
|---|---|---|---|
| Coagulase-negative staphylococci | - | 1 asm.org | - |
| MRSE ATCC 23760 | 1 nih.govresearchgate.net | - | Bactericidal at 4xMIC (4 µg/mL) nih.govresearchgate.net |
In Vitro Antimicrobial Activity against Anaerobic Bacteria
Ranbezolid is distinguished among oxazolidinones for its potent activity against both Gram-positive and Gram-negative anaerobic bacteria. nih.govnih.gov
Potency and Bactericidal Effects against Bacteroides fragilis
Time-kill kinetic studies have shown that ranbezolid has a concentration-dependent bactericidal potential against anaerobes. nih.gov While it demonstrated rapid killing of many anaerobic pathogens within 4-8 hours, the bactericidal effect against Bacteroides fragilis was observed at 24 hours. researchgate.netnih.gov In a murine disk implant infection model with B. fragilis ATCC 25285, ranbezolid resulted in a 5.39 log10 reduction in bacterial count, compared to a 1.15 log10 reduction with linezolid. nih.gov The potent and rapid protein synthesis inhibition, along with a potential secondary mechanism of cell wall synthesis inhibition, may contribute to its cidal effect against Gram-negative anaerobes like B. fragilis. nih.gov
Table 4: In Vitro Activity of this compound against Anaerobes
| Organism Group | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| All Anaerobes (306 isolates) | 0.03 nih.gov | 0.5 nih.gov |
Comparative Studies with Other Anti-Anaerobic Agents
This compound has demonstrated potent in vitro activity against a wide spectrum of both gram-positive and gram-negative anaerobic bacteria, often exceeding the performance of other established antimicrobial agents. nih.govnewdrugapprovals.org In a comprehensive study involving 306 anaerobic isolates, ranbezolid's activity was compared with eleven other drugs. nih.gov The results highlighted ranbezolid's superior potency, particularly when compared to linezolid. nih.gov
The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were significantly lower for ranbezolid. The MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of anaerobic isolates was 0.03 µg/mL and 0.5 µg/mL for ranbezolid, respectively. nih.gov In contrast, linezolid required concentrations of 2.0 µg/mL (MIC₅₀) and 4.0 µg/mL (MIC₉₀) to achieve the same effect. nih.gov
Ranbezolid maintained low MICs (≤0.008 to 0.5 µg/mL) against nearly all anaerobes tested, with exceptions noted for Fusobacterium varium (1.0 µg/mL) and certain anaerobic gram-positive rods like lactobacilli and Propionibacterium acnes (2.0 to 4.0 µg/mL). nih.gov Linezolid, however, generally exhibited higher MICs against gram-negative anaerobes. nih.gov The potent activity of ranbezolid extends to clinically significant anaerobes such as Bacteroides fragilis. nih.gov
Table 1: Comparative In Vitro Activity of Ranbezolid and Other Agents Against Anaerobic Bacteria
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ranbezolid | 0.03 | 0.5 |
| Linezolid | 2 | 4 |
| Imipenem | 0.125 | 1 |
| Moxifloxacin | 0.5 | 2 |
| Amoxicillin-clavulanate | 0.5 | 2 |
| Metronidazole | 1 | 4 |
| Gatifloxacin | 0.5 | 4 |
| Clindamycin | 0.25 | 8 |
| Quinupristin-dalfopristin | 1 | >8 |
| Teicoplanin | 1 | >16 |
| Vancomycin (B549263) | >16 | >16 |
Data sourced from a study of 306 anaerobic isolates. nih.gov
Activity against Mycobacterial Species
This compound is recognized for its activity against acid-fast organisms, including various mycobacterial species. newdrugapprovals.org Its unique structure, a hybrid of an oxazolidinone and a nitroaromatic group, is thought to contribute to its efficacy against these challenging pathogens. researchgate.net
Ranbezolid has demonstrated significant in vitro activity against Mycobacterium tuberculosis. newdrugapprovals.orgresearchgate.net Studies have reported a Minimum Inhibitory Concentration (MIC) for ranbezolid against M. tuberculosis as low as 0.25 µg/mL. researchgate.net This positions it as a potent agent against the bacterium responsible for tuberculosis. researchgate.nethumanjournals.com Its novel mode of action is a key advantage, making it effective against pathogens that have developed resistance to other drug classes. scispace.com Furthermore, oxazolidinones as a class, including ranbezolid, are considered important for treating drug-resistant tuberculosis. researchgate.netjst.go.jp In vivo studies in murine models have further substantiated its potential as an anti-tuberculosis agent. nih.gov
Ranbezolid has also shown activity against Mycobacterium avium, a species belonging to the Mycobacterium avium complex (MAC) that can cause pulmonary disease. newdrugapprovals.org While oxazolidinones, in general, are being investigated for MAC infections, their effects can be controversial and species-dependent. nih.govfrontiersin.org For instance, some studies on oxazolidinones have shown they can inhibit intracellular bacterial growth, even against macrolide-resistant MAC strains. nih.gov However, one comparative study noted that another oxazolidinone, tedizolid (B1663884), showed stronger activity against a M. avium reference strain than other tested drugs in its class. frontiersin.org
Time-Kill Kinetics and Concentration-Dependent Bactericidal Effects
Time-kill kinetic studies are employed to understand the speed and nature of an antibiotic's antimicrobial activity, determining whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An antimicrobial is typically defined as bactericidal if it causes a ≥3-log₁₀ reduction in the colony-forming units per milliliter (CFU/mL), which corresponds to 99.9% killing. nih.govnih.gov
Studies on ranbezolid reveal a complex kinetic profile that varies by pathogen. Against Staphylococcus aureus, ranbezolid is primarily bacteriostatic, similar to linezolid. nih.gov However, at a higher concentration of 16 µg/mL, ranbezolid demonstrated bactericidal activity against S. aureus. nih.gov In contrast, against Staphylococcus epidermidis, ranbezolid showed clear bactericidal effects, achieving a 99.9% kill rate, whereas linezolid was only bacteriostatic. nih.gov This bactericidal action against S. epidermidis was observed within 6 hours at a concentration four times its MIC (4 µg/mL). nih.gov
Against anaerobic bacteria, time-kill studies demonstrated that ranbezolid has a concentration-dependent bactericidal potential. nih.gov It was found to be superior to linezolid, killing most anaerobic pathogens within 4 to 8 hours. nih.gov An exception was Bacteroides fragilis, which required 24 hours for killing to be observed. nih.gov The term "concentration-dependent" signifies that the rate and extent of bacterial killing increase as the drug concentration rises. ucla.edumsdvetmanual.com
Anti-Biofilm Activity of this compound
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously difficult to treat. nih.govfrontiersin.org Ranbezolid has shown significant activity against these structures. researchgate.netscispace.comnih.gov
In a study focused on biofilm-producing staphylococci, ranbezolid demonstrated potent activity in eradicating bacteria adhering to glass surfaces. nih.gov It required concentrations of only 2 to 4 times its MIC to achieve total clearance of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This was a more potent effect compared to linezolid (requiring 4-16 x MIC) and vancomycin (requiring 8 x MIC). nih.gov Additionally, ranbezolid was more effective at inhibiting the initial formation of biofilms at both sub-MIC and MIC levels. nih.gov
Further research has confirmed ranbezolid's potent anti-biofilm capabilities. One study assessing five different oxazolidinones found that only ranbezolid was able to completely eradicate established MRSA biofilms at clinically relevant concentrations. mdpi.com This distinct ability suggests ranbezolid may be particularly useful in preventing and treating device-related infections, where biofilms are a major complication. nih.gov
Table 2: Comparative Concentration for Clearance of Adherent Staphylococci
| Antibiotic | Concentration Required for Clearance (Multiple of MIC) |
| Ranbezolid | 2–4 x MIC |
| Quinupristin/dalfopristin | 1–4 x MIC |
| Linezolid | 4–16 x MIC |
| Vancomycin | 8 x MIC |
Data based on activity against glass-adherent MRSA 562 and MRSE 879. nih.gov
Preclinical In Vivo Efficacy Studies in Animal Models
The efficacy of this compound has been validated in several preclinical animal models of infection. These in vivo studies confirm that the potent in vitro activity of the compound translates to a therapeutic effect in a living system.
Ranbezolid has been shown to be highly active via both oral and parenteral (injection) routes in mouse models of systemic infection. scispace.com In a murine disk implant infection model using the anaerobic bacterium Bacteroides fragilis, ranbezolid treatment resulted in a 5.39-log₁₀ reduction in bacterial count. nih.gov This was substantially more effective than linezolid, which only produced a 1.15-log₁₀ reduction in the same model. nih.gov
In a murine model of tuberculosis, ranbezolid's parent class of oxazolidinones has shown promising activity. nih.gov Specifically, studies where mice were infected intravenously with Mycobacterium tuberculosis showed that treatment with related oxazolidinones significantly reduced the bacterial counts in both spleens and lungs. nih.gov
Structure Activity Relationship Sar and Rational Drug Design
Impact of Oxazolidinone Ring Substitutions on Activity
The oxazolidinone ring is the fundamental pharmacophore of this antibiotic class, essential for its mechanism of action which involves binding to the bacterial ribosome. scirp.orgmdpi.com SAR studies have consistently shown that the nature and orientation of substituents on this ring are critical determinants of antibacterial activity. nih.gov The N-aryl group at the 3-position of the ring is a mandatory feature for potent antimicrobial action. semanticscholar.org Furthermore, strategic substitutions at other positions have been explored to enhance potency and broaden the spectrum of activity. asm.org
A crucial structural feature for the biological activity of Ranbezolid (B1206741) and related oxazolidinones is the specific stereochemistry at the C-5 position of the oxazolidinone ring. nih.gov The antibacterial efficacy is almost exclusively associated with the (S)-enantiomer, specifically the 5(S)-acetamidomethyl configuration. newdrugapprovals.orgoncohemakey.com The corresponding (R)-isomer is devoid of any significant antimicrobial activity. semanticscholar.org This stereospecificity is critical for the molecule's interaction with its ribosomal target.
The acetamidomethyl side chain plays a direct role in binding to the 50S ribosomal subunit. The amide group's N-H acts as a hydrogen bond donor, forming a key interaction with the ribosome, which is essential for inhibiting protein synthesis. asm.orgnih.gov This specific configuration ensures the optimal orientation of the molecule within the ribosomal binding pocket. Due to its vital contribution to antibacterial potency, this 5(S)-acetamidomethyl group has been a conserved feature in the development of many potent oxazolidinones, including linezolid (B1675486) and eperezolid (B1671371). asm.org
Role of the Piperazine (B1678402) Moiety and its Substitutions
Ranbezolid's structure features a piperazine ring, which distinguishes it from the first-generation oxazolidinone, linezolid, which contains a morpholine (B109124) ring. nih.govresearchgate.net This piperazine moiety is a central component of the 'piperazinyl–phenyl–oxazolidinone' core structure that was systematically modified during its discovery. newdrugapprovals.orgnih.gov Docking studies reveal that the piperazine ring is stabilized within the ribosomal binding site through van der Waals interactions with key nucleotide residues such as A2451, C2452, and U2506. nih.gov
The development of Ranbezolid involved synthesizing novel oxazolidinones by attaching various substituted five-membered heterocycles to this piperazinyl-phenyl-oxazolidinone core. researchgate.netnih.gov Further research demonstrated that replacing the piperazine ring with other diamino-heterocycles could also yield compounds with powerful activity against a range of resistant and susceptible Gram-positive pathogens. newdrugapprovals.orgnih.gov This highlights the piperazine ring as a versatile linker that can be functionalized to optimize antibacterial efficacy.
Influence of the Nitrofuran Group on Antimicrobial Efficacy
A key structural distinction of Ranbezolid is the presence of a 5-nitrofuran group attached to the piperazine moiety. nih.gov This addition is not merely an inert substituent; it actively contributes to the drug's potent antimicrobial effects. It is hypothesized that the nitrofuran ring is a primary reason for Ranbezolid's potent activity against bacterial biofilms. researchgate.netnih.gov
Molecular modeling studies show the nitrofuran ring extending towards residues C2507, G2583, and U2584 in the bacterial ribosome, with the nitro group forming a hydrogen bond with the base of G2583. nih.govresearchgate.net This additional interaction contributes to a higher theoretical binding affinity compared to linezolid. nih.govresearchgate.net Beyond ribosomal binding, the nitrofuran group may confer a secondary mechanism of action. It is thought to contribute to the damage of the membrane integrity in certain bacteria, such as S. epidermidis, which could explain Ranbezolid's bactericidal activity against this organism. nih.govmdpi.com This suggests Ranbezolid may function as a 'dual-warhead' agent, combining the protein synthesis inhibition of the oxazolidinone core with the cell-damaging or cytotoxic effects of the nitrofuran ring. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in the exploration and optimization of the oxazolidinone class of antibacterials, including Ranbezolid. researchgate.netresearchgate.net These ligand-based approaches have been successfully used to analyze the structure-activity relationships of these compounds against various bacterial strains. researchgate.net By correlating structural descriptors with biological activity, QSAR models help in understanding the chemical features that govern antibacterial potency. mdpi.com
Computational methods, particularly molecular docking and modeling, have provided significant insights into the mechanism of action of Ranbezolid at an atomic level. nih.gov Molecular modeling studies have confirmed that Ranbezolid fits into the active site of the bacterial ribosome in a manner similar to linezolid. nih.govresearchgate.net
Docking simulations have been employed to predict the binding pose and affinity of Ranbezolid to its target. These studies calculate a theoretical binding affinity score, which for Ranbezolid (6.9) is higher than that for linezolid (5.2), suggesting a more stable interaction with the ribosome. nih.govresearchgate.net This stronger predicted binding is consistent with Ranbezolid's potent activity. Such computational tools are invaluable for screening virtual compound libraries and for the rational design of new derivatives with potentially improved activity. mdpi.commdpi.com
| Compound | Theoretical Binding Affinity Score (Consensus) | Reference |
|---|---|---|
| Ranbezolid | 6.9 | nih.govresearchgate.net |
| Linezolid | 5.2 | nih.govresearchgate.net |
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the oxazolidinone class, the core pharmacophore consists of the (S)-configured oxazolidinone ring, the N-aryl substituent, and the C-5 acetamidomethyl group. scirp.orgspandidos-publications.com These features are critical for the primary interaction with the bacterial ribosome. mdpi.com
The development of Ranbezolid exemplifies the use of the oxazolidinone pharmacophore as a foundational nucleus for further drug discovery. spandidos-publications.com By retaining the core pharmacophoric elements and introducing novel substituents, such as the nitrofuran-functionalized piperazine ring, scientists were able to develop a new agent with an enhanced spectrum and potency. researchgate.net Pharmacophore models continue to be applied to study the SAR of oxazolidinones, aiding in the design of next-generation antibiotics that can overcome existing resistance mechanisms. researchgate.netresearchgate.net
Preclinical Pharmacokinetics and Metabolism of Ranbezolid Hydrochloride
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro studies provide foundational knowledge of a drug's potential for absorption and its metabolic fate.
Hepatic Metabolism and Enzyme Inhibition (e.g., MAO-A)
Ranbezolid (B1206741) has been identified as a competitive inhibitor of monoamine oxidase-A (MAO-A). newdrugapprovals.orgnih.govwikipedia.org MAO-A is a key enzyme responsible for the metabolism of various endogenous and exogenous compounds, including neurotransmitters. The inhibition of MAO-A by ranbezolid has been a focal point of its preclinical assessment. nih.gov The potential for drug-drug interactions and cardiovascular effects related to MAO-A inhibition has been evaluated. nih.gov While in vitro studies confirmed this inhibitory activity, in vivo studies in conscious rats aimed to determine the real-world consequences of this inhibition. nih.gov
It is important to note that many drugs containing a basic amine structure undergo metabolism mediated by MAO enzymes. researchgate.net For instance, the metabolism of the antimigraine drug sumatriptan (B127528) is principally handled by MAO-A. researchgate.net
Intestinal Permeability Assessment
The ability of a drug to permeate the intestinal wall is a critical determinant of its oral bioavailability. The lipophilicity of a compound, often a key factor in its permeability, can be assessed through various experimental and computational methods. mdpi.com While specific data on the intestinal permeability of ranbezolid hydrochloride from dedicated in vitro models like Caco-2 cell assays are not detailed in the provided search results, the development of ranbezolid as an oral agent suggests that it possesses adequate permeability characteristics. semanticscholar.orgresearchgate.net The significance of heterocycles in the molecular structure of drugs like ranbezolid can influence their physicochemical properties, including permeability, which in turn affects their pharmacokinetic profile. semanticscholar.org
In Vivo Pharmacokinetic (PK) Characterization in Animal Models
Animal models provide a more complex biological system to understand the ADME properties of a drug candidate.
Absorption and Bioavailability in Preclinical Species
Following oral administration in preclinical models, ranbezolid is absorbed and distributed to various tissues. While specific bioavailability percentages in different animal species are not provided in the search results, the compound's efficacy in animal infection models suggests sufficient absorption to achieve therapeutic concentrations. nih.gov The development of an oral formulation of ranbezolid underscores the expectation of reasonable bioavailability.
Distribution Profile in Preclinical Species
The distribution of a drug throughout the body influences its efficacy at the site of infection and its potential for off-target effects. Preclinical studies with ranbezolid have demonstrated its ability to penetrate tissues. For example, in a murine disk implant infection model with Bacteroides fragilis, ranbezolid showed a significant reduction in bacterial load, indicating its distribution to the site of infection. nih.gov
Metabolic Pathways and Metabolite Identification
The metabolism of ranbezolid, like other oxazolidinones, is an important aspect of its pharmacokinetic profile. While detailed metabolic pathways and specific metabolite structures for ranbezolid are not extensively described in the provided search results, the inhibition of MAO-A suggests that this enzyme may play a role in its metabolism. nih.gov For comparison, other drugs are known to be metabolized by cytochrome P450 (CYP) enzymes. For example, selegiline (B1681611) is extensively metabolized by CYP2B6, among other enzymes, into metabolites such as desmethylselegiline, levomethamphetamine, and levoamphetamine. wikipedia.org The metabolism of primaquine (B1584692) involves both CYP2D6 and MAO-A, with MAO-A being responsible for the formation of its major metabolite, carboxyprimaquine. nih.gov Further research would be needed to fully elucidate the metabolic pathways of ranbezolid and identify its major metabolites.
Excretion Routes and Rates
Detailed quantitative preclinical data specifying the excretion routes and rates for this compound are not extensively available in the public domain. General pharmacokinetic studies have indicated that ranbezolid has a favorable profile in preclinical models, but specific percentages of the compound and its metabolites eliminated via renal or fecal pathways have not been detailed in the reviewed scientific literature. dokumen.pub
For context, compounds belonging to the oxazolidinone class typically undergo elimination through both renal and fecal routes. nih.govresearchgate.net For instance, the related oxazolidinone antibiotic, linezolid (B1675486), is excreted through renal, fecal, and other non-renal pathways. wikipedia.org Another member of the class, contezolid, has been reported to have a cumulative excretion in urine and feces of less than 5% of the administered oral dose in its preclinical evaluations. researchgate.net However, without specific studies on ranbezolid, it is not possible to provide precise rates or the primary route of excretion for this particular compound.
Table 1: General Excretion Pathways for the Oxazolidinone Class
| Compound Class | Common Excretion Routes | Specific Data for this compound |
|---|---|---|
| Oxazolidinones | Renal (Urine) and Fecal | Specific quantitative data not available in reviewed literature. |
In Vivo Monoamine Oxidase Inhibitory Potential in Conscious Rats
Ranbezolid has been identified as a competitive in vitro inhibitor of monoamine oxidase-A (MAO-A). nih.gov To understand the real-world implications of this, its potential to inhibit MAO-A was assessed in vivo in conscious rats by evaluating its interaction with tyramine (B21549), a substance known to cause a pressor response (an increase in blood pressure) that is potentiated by MAO-A inhibitors. nih.gov
In these preclinical studies, the pressor response to an oral tyramine challenge was measured after administering ranbezolid. nih.gov The findings indicated that a single oral dose of 100 mg/kg of ranbezolid did potentiate the pressor effects of tyramine. nih.gov However, at a lower single dose of 50 mg/kg, or with repeated administration of the 50 mg/kg dose, ranbezolid did not significantly affect the pressor response to tyramine. nih.gov Furthermore, when ranbezolid was co-administered with tyramine mixed into feed, it did not potentiate the pressor response. nih.gov These results suggest that while ranbezolid does possess MAO-A inhibitory activity at higher doses, it exhibits minimal cardiovascular liability associated with this mechanism at lower, potentially therapeutic, dose levels in this animal model. nih.gov
Table 2: In Vivo MAO-A Inhibition Study of Ranbezolid in Conscious Rats
| Parameter | Details | Source |
|---|---|---|
| Test Subject | Conscious Wistar rats | nih.gov |
| Test Compound | Ranbezolid | nih.gov |
| Challenge Agent | Tyramine (5 or 15 mg/kg, p.o.) | nih.gov |
| Dose of Ranbezolid (Single) | 50 mg/kg and 100 mg/kg (p.o.) | nih.gov |
| Key Finding at 50 mg/kg | Did not affect pressor response to tyramine. | nih.gov |
| Key Finding at 100 mg/kg | Potentiated pressor response to tyramine. | nih.gov |
| Conclusion | Exhibits minimal cardiovascular liability associated with MAO-A inhibition at lower doses. | nih.gov |
Mentioned Compounds
Bacterial Resistance Mechanisms to Ranbezolid Hydrochloride
General Mechanisms of Resistance to Oxazolidinone Class Antibiotics
Resistance to oxazolidinone antibiotics, such as the well-established drug linezolid (B1675486), has been documented and primarily arises from specific genetic alterations. These mechanisms are generally applicable across the class and provide a framework for understanding potential resistance to newer agents like Ranbezolid (B1206741).
The most prevalent mechanism of resistance to oxazolidinones involves modifications at the drug's binding site on the bacterial ribosome. scienceopen.comasm.org These antibiotics bind to the peptidyl transferase center (PTC) on the 23S rRNA of the large 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis. mdpi.comfrontiersin.orgjst.go.jp
Mutations in 23S rRNA: The most common cause of resistance is point mutations in the domain V of the 23S rRNA gene. mdpi.comwiley.com The G2576T mutation (using Escherichia coli numbering) is the most frequently reported alteration in clinical isolates of staphylococci and enterococci. europeanreview.orgmdpi.com Other mutations at positions such as G2032, G2447, and T2504 have also been identified, which can decrease the binding affinity of the oxazolidinone to the ribosome. mdpi.comnih.govnih.gov Bacteria often possess multiple copies of the 23S rRNA gene, and the level of resistance can correlate with the number of mutated copies. researchgate.net
Alterations in Ribosomal Proteins: Mutations in the genes rplC and rplD, which encode the ribosomal proteins L3 and L4, respectively, have also been linked to oxazolidinone resistance. europeanreview.orgwiley.com These proteins are located near the PTC, and mutations can cause conformational changes that indirectly affect drug binding, even though they may not directly interact with the antibiotic. asm.orgwiley.com
Cfr-mediated Methylation: A transferable resistance mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene. jst.go.jpwiley.com This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) at the drug-binding site on the 23S rRNA. asm.org This methylation sterically hinders the binding of oxazolidinones, as well as other antibiotic classes like phenicols, lincosamides, pleuromutilins, and streptogramin A, leading to a multidrug resistance phenotype. wiley.com The plasmid-borne nature of cfr makes it a significant concern for horizontal gene transfer between different bacterial species.
Table 1: Common Target Site Modifications Conferring Oxazolidinone Resistance
| Resistance Mechanism | Genetic Basis | Effect on Ribosome | Result |
| rRNA Mutation | Point mutations in 23S rRNA gene (e.g., G2576T, G2032A) mdpi.comnih.gov | Alters nucleotide sequence in the peptidyl transferase center nih.gov | Reduced binding affinity of the antibiotic mdpi.com |
| Ribosomal Protein Alteration | Mutations in rplC and rplD genes europeanreview.org | Conformational changes in ribosomal proteins L3 and L4 near the binding site wiley.com | Indirectly disrupts antibiotic binding asm.org |
| rRNA Methylation | Acquisition of the cfr gene wiley.com | Enzymatic methylation of adenine A2503 in the 23S rRNA asm.org | Steric hindrance preventing antibiotic binding asm.org |
Efflux Pump Overexpression
Active efflux is a mechanism where bacteria use transport proteins to pump toxic substances, including antibiotics, out of the cell. scienceopen.com Overexpression of these pumps can reduce the intracellular concentration of an antibiotic below its effective level.
Resistance-Nodulation-Cell Division (RND) Family: In Gram-negative bacteria, RND-type efflux pumps, such as the AcrAB-TolC system in E. coli, are major contributors to multidrug resistance. asm.orgasm.org These pumps can recognize and expel a wide range of substrates, including oxazolidinones. asm.orgnih.gov Overexpression of the acrB gene has been shown to increase resistance to oxazolidinones like radezolid (B1680497) and cadazolid. asm.orgnih.gov
ATP-Binding Cassette (ABC) Transporters: In Gram-positive bacteria, ABC transporters can mediate oxazolidinone resistance. The optrA gene, first discovered in enterococci, encodes an ABC-F transporter that confers resistance to both oxazolidinones and phenicols. europeanreview.org Unlike efflux pumps that expel drugs, OptrA is believed to provide resistance through ribosomal protection. mdpi.com In Streptococcus pneumoniae, mutations leading to increased expression of ABC transporter genes have also been reported as a non-ribosomal resistance mechanism. nih.gov
Major Facilitator Superfamily (MFS): Some MFS transporters, such as LmrS in Staphylococcus aureus, are also capable of extruding linezolid. nih.gov
While enzymatic degradation is a common resistance mechanism for many antibiotic classes, such as β-lactams, it is not considered a primary mechanism of resistance against the synthetic oxazolidinone class. mdpi.comnih.gov The chemical structure of oxazolidinones is generally stable and not readily susceptible to hydrolysis or modification by common bacterial enzymes. mdpi.com However, some enzymes can modify antibiotics through the transfer of chemical groups, but specific enzymes that inactivate Ranbezolid hydrochloride or other oxazolidinones by degradation are not well-documented. mdpi.commdpi.com The action of the Cfr methyltransferase is a form of enzymatic modification of the target, not the drug itself. wiley.com
For an antibiotic to reach its intracellular target, it must first cross the bacterial cell envelope. mdpi.com Bacteria can develop resistance by reducing the permeability of their membranes, thereby limiting drug entry. asm.org This mechanism is particularly relevant for Gram-negative bacteria, which possess a protective outer membrane. frontiersin.orgeuropa.eu Resistance can occur through a reduction in the number or size of porin channels, which are protein channels that allow the passage of hydrophilic molecules like some antibiotics. frontiersin.orgmdpi.com While this mechanism can contribute to resistance, it often results in a low-level increase in resistance and is typically found in conjunction with other mechanisms, such as efflux pump overexpression. asm.org
Specific Resistance Development and Cross-Resistance Patterns for this compound
Ranbezolid was developed as a next-generation oxazolidinone with an enhanced spectrum of activity, including against some resistant pathogens. mdpi-res.com Its activity profile suggests it can overcome some existing resistance mechanisms, although specific resistance to Ranbezolid itself can still develop.
Studies have shown that Ranbezolid is highly active against a wide range of Gram-positive and Gram-negative anaerobes, with minimum inhibitory concentrations (MICs) often significantly lower than those of linezolid. nih.gov For example, against 306 anaerobic isolates, the MIC90 (the concentration required to inhibit 90% of isolates) for Ranbezolid was 0.5 µg/ml, compared to 4.0 µg/ml for linezolid. nih.gov This suggests that common resistance determinants affecting linezolid may have less of an impact on Ranbezolid.
Molecular modeling studies indicate that Ranbezolid fits into the ribosomal active site in a manner similar to linezolid but with a higher theoretical binding affinity. nih.gov The nitrofuran ring of Ranbezolid forms additional hydrogen bond interactions with the ribosome (specifically with G2583), which may contribute to its enhanced potency and its ability to act on some linezolid-resistant strains. nih.gov
Furthermore, Ranbezolid has demonstrated a potent and rapid bactericidal effect against certain bacteria, such as Bacteroides fragilis, which has been attributed to its primary mode of action (protein synthesis inhibition) combined with a secondary, non-specific inhibition of cell wall synthesis. nih.gov This dual mechanism could make the development of resistance more challenging for the bacteria.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. biorxiv.org While Ranbezolid shows activity against some linezolid-resistant strains, the potential for cross-resistance remains, particularly through target-site modifications. A mutation that significantly alters the conformation of the PTC could potentially reduce the binding of both linezolid and Ranbezolid. The presence of the cfr gene is also a major concern for cross-resistance across the entire oxazolidinone class. asm.orgwiley.com
Table 2: Comparative In Vitro Activity of Ranbezolid and Linezolid Against Anaerobic Bacteria
| Organism Group | Number of Strains | Ranbezolid MIC90 (µg/ml) | Linezolid MIC90 (µg/ml) |
| Gram-negative bacilli | 185 | 0.5 | 4 |
| Bacteroides fragilis group | 100 | 0.5 | 4 |
| Prevotella/Porphyromonas | 60 | 0.25 | 2 |
| Fusobacterium spp. | 25 | 0.25 | 2 |
| Gram-positive cocci | 46 | 0.5 | 4 |
| Gram-positive non-sporeforming rods | 45 | 4 | 4 |
| Clostridium spp. | 30 | 0.5 | 4 |
| Total | 306 | 0.5 | 4 |
| Data sourced from Ednie et al., 2003. nih.gov |
Analytical Method Development and Characterization of Ranbezolid Hydrochloride
Chromatographic Techniques for Purity and Assay Determination
Chromatographic methods are fundamental in the pharmaceutical industry for separating and quantifying the components of a mixture. For Ranbezolid (B1206741) hydrochloride, these techniques are crucial for determining its purity and assay.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity and assay determination of active pharmaceutical ingredients (APIs) like Ranbezolid hydrochloride. The development of a stability-indicating HPLC method is critical to separate the parent compound from any potential degradation products or process-related impurities.
A typical HPLC method for an oxazolidinone compound such as this compound would be a reverse-phase method. While a comprehensive, publicly available method validation study specifically for this compound is not detailed in the literature, a representative method would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent (like acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the molecule exhibits maximum absorbance. For instance, a reported HPLC analysis of Ranbezolid indicated a purity of 98%. newdrugapprovals.org
Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, would encompass the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following table outlines a potential set of parameters for an HPLC method for this compound, based on methods for similar compounds.
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (or buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at a specific nm |
| Column Temperature | Ambient or controlled |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. In the context of this compound analysis, GC is not typically the primary method for purity and assay determination due to the compound's relatively high molecular weight and low volatility.
However, GC finds critical applications in the analysis of residual solvents. During the synthesis of this compound, various organic solvents may be used. As these solvents can be toxic, their levels in the final API are strictly controlled by regulatory bodies. GC, often coupled with a headspace sampler, is the standard method for quantifying these residual solvents to ensure they are below the prescribed safety limits. researchgate.net While specific GC methods for this compound are not detailed in publicly available literature, the general principles of residual solvent analysis by GC would apply.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of pharmaceutical compounds. These techniques provide information about the molecular structure, functional groups, and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. sapub.org For this compound, 1H and 13C NMR would be used to confirm the identity and structure of the molecule by providing detailed information about the chemical environment of each hydrogen and carbon atom.
Mass Spectrometry (MS) for Molecular Analysis
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, MS would be used to confirm its molecular weight, which is 461.45 g/mol for the free base. wikipedia.org
Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight) would be suitable for the analysis of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of compounds that absorb light in the UV-Vis region. This compound possesses chromophores, such as the phenyl and nitrofuran rings, which allow for its quantification using this method.
A UV-Vis spectrophotometric method would involve dissolving a known amount of this compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve would be constructed by plotting absorbance versus concentration for a series of standard solutions. This curve would then be used to determine the concentration of this compound in unknown samples. While specific UV-Vis methods for this compound are not extensively published, methods for the related compound Linezolid (B1675486) often utilize wavelengths around 251-254 nm. nih.govelifesciences.org
Infrared (IR) Spectroscopy for Functional Group Identification
No specific IR spectral data, such as wavenumber (cm⁻¹) and corresponding functional group assignments for this compound, is publicly available. This technique is typically used to identify the characteristic chemical bonds within a molecule.
Thermal Analysis Techniques
Detailed thermal analysis data for this compound is not found in the available literature.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
A specific DSC thermogram, including data on melting point endotherms or other thermal transitions for this compound, has not been published. DSC is a standard method for determining the melting point and thermal behavior of pharmaceutical compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability
No TGA data, which would illustrate the thermal stability and decomposition profile of this compound, is available in the public domain.
Crystallographic Studies and Polymorphism
While a "Form A" polymorph is mentioned, detailed crystallographic data is unavailable. newdrugapprovals.org
X-ray Diffraction (XRD) for Crystalline Forms
Specific XRD patterns, including 2θ values and relative intensities that would characterize the crystalline structure of this compound's polymorphic forms, are not publicly documented. XRD is a primary tool for identifying the unique crystal lattice of different polymorphs.
Identification and Characterization of Polymorphic Forms
The existence of a "pure polymorphic 'Form A'" of this compound is documented. newdrugapprovals.org However, a detailed scientific report characterizing this form or comparing it to other potential polymorphs is not available in the searched scientific literature. The characterization of polymorphs is critical as different crystalline forms can affect a drug's physical and chemical properties.
Impact of Polymorphism on Solid-State Properties
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of an active pharmaceutical ingredient (API) that can significantly influence its solid-state properties. These properties, in turn, affect the manufacturability, stability, and bioavailability of the final drug product. ciplabiosimilars.co.zawiley-vch.de For this compound, which is chemically designated as (S)-N-[[3-fluoro-4-[N-1[4-{2-furyl-(5-nitro)methyl}]piperazinyl]-phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide hydrochloride, the control of its polymorphic form is essential for ensuring consistent quality and therapeutic performance. newdrugapprovals.org
Early preparations of this compound yielded a product that was notably hygroscopic and presented challenges during filtration. newdrugapprovals.org Such properties are generally considered disadvantageous for large-scale manufacturing and can compromise the stability of the pharmaceutical composition. newdrugapprovals.org To overcome these issues, a stable, non-hygroscopic polymorphic form, designated as 'Form A', was developed. newdrugapprovals.org This crystalline form is obtained through a specific process involving dissolution of the free base in ethanol (B145695), addition of ethanolic HCl, and subsequent digestion of the resulting solid in ethanol at an elevated temperature. newdrugapprovals.org
The transition from a hygroscopic form to the stable, crystalline Form A represents a significant improvement in the physicochemical profile of this compound. Stable polymorphs are generally preferred for pharmaceutical dosage forms like tablets and capsules because they ensure reproducible manufacturing processes and product stability during storage and shipping. ciplabiosimilars.co.za The differences in solid-state properties between the initial hygroscopic form and the optimized Form A are summarized below.
Table 1: Comparison of Solid-State Properties of this compound Forms
| Property | Initial Form | Polymorphic 'Form A' | Significance in Pharmaceutical Development |
|---|---|---|---|
| Physical State | Crystalline Solid | Pure Crystalline Solid | Form A offers better-defined crystal structure, leading to more predictable behavior. newdrugapprovals.org |
| Hygroscopicity | Hygroscopic | Non-hygroscopic | Reduced moisture absorption improves stability and simplifies handling and storage. newdrugapprovals.org |
| Filtration | Difficult to filter | Easily filterable | Improved filterability is crucial for efficient and scalable manufacturing processes. newdrugapprovals.org |
| Melting Point | Not specified | 207–209 °C | A sharp and defined melting point is indicative of high purity and a stable crystalline form. newdrugapprovals.org |
| Stability | Less stable | More stable | Enhanced stability ensures a longer shelf life and consistent product quality. ciplabiosimilars.co.za |
The development of Form A demonstrates the critical impact of polymorphism on the solid-state characteristics of this compound. By identifying and selectively preparing a stable polymorph, significant obstacles in large-scale manufacturing and formulation are overcome, ensuring a robust and reliable drug substance. newdrugapprovals.org
Chiral Analysis for Enantiomeric Purity
Ranbezolid is a chiral molecule, with its antibacterial activity residing in the (S)-enantiomer. newdrugapprovals.org As with many chiral drugs, where enantiomers can have different pharmacological and toxicological profiles, ensuring high enantiomeric purity is a regulatory and safety imperative. uff.br Therefore, robust analytical methods are required to separate and quantify the desired (S)-enantiomer from its inactive or potentially harmful (R)-enantiomer.
The analytical techniques most commonly employed for the chiral separation of oxazolidinone analogues, like Ranbezolid, are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). mdpi.comnih.govsemmelweis.hu These methods utilize chiral selectors that interact differently with each enantiomer, allowing for their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have proven highly effective for resolving the enantiomers of oxazolidinones. semmelweis.hunih.gov For instance, the enantiomers of Linezolid, a structurally related oxazolidinone, are well resolved on Chiralcel OJ-RH and Chiralpak AD columns. nih.govnih.gov The choice of mobile phase—typically a mixture of a nonpolar solvent like hexane with an alcohol modifier (e.g., ethanol, 2-propanol)—is crucial for achieving optimal separation. semmelweis.hunih.gov
Capillary Electrophoresis (CE): CE offers an alternative approach for chiral analysis, particularly utilizing cyclodextrins (CDs) as chiral selectors in the background electrolyte. mdpi.com Anionic CD derivatives, such as sulfated β-cyclodextrins, have demonstrated success in the enantioseparation of various oxazolidinone compounds. mdpi.com The technique provides high separation efficiency and requires only small sample volumes.
The validation of these chiral methods is critical to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the undesired enantiomer. For example, a validated chiral HPLC method for Linezolid demonstrated an LOQ of 375 ng/mL for the (R)-enantiomer, showcasing the sensitivity required to control enantiomeric impurities. nih.gov
Table 2: Typical Analytical Methods for Chiral Purity of Oxazolidinones
| Analytical Technique | Chiral Stationary Phase (CSP) / Selector | Typical Mobile Phase / Buffer | Key Performance Metric |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OJ-RH) | Hexane/Ethanol/Trifluoroacetic acid nih.gov | Resolution between enantiomers > 2 nih.gov |
| Chiral HPLC | Amylose-based CSPs (e.g., Lux Amylose-1) | Acetonitrile (Polar Organic Mode) semmelweis.hu | High enantioselectivity for oxazolidinone analogues. semmelweis.hu |
| Capillary Electrophoresis (CE) | Anionic Cyclodextrins (e.g., Heptakis-(6-sulfo)-β-cyclodextrin) | Phosphate Buffer (pH 6) mdpi.com | Baseline resolution of enantiomers. mdpi.com |
Given the structural similarities between Ranbezolid and other oxazolidinones, these established analytical approaches provide a strong foundation for developing and validating a specific method to assess the enantiomeric purity of this compound, ensuring the quality and safety of the API.
Future Research Directions and Translational Perspectives Preclinical Focus
Development of Next-Generation Oxazolidinones Based on the Ranbezolid (B1206741) Hydrochloride Scaffold
The chemical framework of Ranbezolid hydrochloride, characterized by its '(S)-N-[[3-[3-fluoro-4-[4-(5-nitrofuran-2-ylmethyl)piperazin-1-yl]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide' structure, offers a versatile scaffold for the development of new and improved oxazolidinone antibiotics. nih.govmdpi.comnumberanalytics.com The core 'piperazinyl–phenyl–oxazolidinone' structure is a key area for synthetic modifications aimed at enhancing potency, broadening the antibacterial spectrum, and improving safety profiles. nih.gov
Research efforts in this domain are centered on several key strategies:
Modification of the C-5 Side Chain: The acetamide (B32628) group at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. nih.gov Future research will likely explore the substitution of this group with other moieties to enhance binding to the ribosomal target and potentially overcome resistance mechanisms.
Alterations to the Phenylpiperazine Moiety: The piperazine (B1678402) ring and its substituents are pivotal for the drug's pharmacokinetic and pharmacodynamic properties. nih.gov Replacing the piperazine ring with other diamino-heterocycles has already shown promise in creating compounds with potent activity against a range of resistant Gram-positive organisms. nih.gov
Exploitation of the Nitrofuran Ring: The nitrofuran moiety in Ranbezolid is thought to be key to its potent antibiofilm activity, potentially acting as a 'dual-warhead' to eradicate biofilms. nih.gov Further exploration of this functional group and its replacement with other bio-isosteres could lead to compounds with enhanced efficacy against biofilm-forming bacteria. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the Ranbezolid scaffold, guided by SAR studies, is fundamental. mcmaster.ca By making incremental changes to the molecule's structure and assessing the impact on its biological activity, researchers can identify key structural features that contribute to its efficacy and safety. mcmaster.ca This iterative process is crucial for optimizing lead compounds into viable drug candidates. mcmaster.ca
The development of next-generation oxazolidinones, such as tedizolid (B1663884), radezolid (B1680497), and contezolid, provides a roadmap for future research based on the Ranbezolid scaffold. oup.comnih.gov These newer agents often exhibit enhanced potency against linezolid-resistant strains and may have improved safety profiles, highlighting the potential for further innovation within this class of antibiotics. oup.comnih.gov
Table 1: Key Structural Components of the this compound Scaffold and Their Potential for Modification
| Structural Component | Role and Significance | Potential Modifications for Next-Generation Drugs |
| Oxazolidinone Ring | The core pharmacophore responsible for the primary mechanism of action (inhibition of protein synthesis). merckmillipore.com | Modifications are generally conservative to maintain core activity, but substitutions at the C-5 position are a key area of research. |
| (S)-Configuration at C-5 | Essential for antibacterial activity. nih.gov | Chirality must be maintained to ensure proper binding to the ribosomal target. |
| Acetamidomethyl Side Chain | Crucial for interaction with the ribosomal target site. nih.gov | Replacement with other functional groups to enhance binding affinity and overcome resistance. |
| Fluorinated Phenyl Ring | The fluorine atom can enhance metabolic stability and binding affinity. | Exploration of different halogen substitutions or other electron-withdrawing groups. |
| Piperazine Ring | Links the phenyl-oxazolidinone core to the nitrofuran moiety and influences solubility and pharmacokinetic properties. nih.govnih.gov | Replacement with other heterocyclic diamines to modulate activity and ADME properties. nih.gov |
| Nitrofuran Moiety | Contributes to the broad spectrum of activity and potent antibiofilm properties. mdpi.comnih.gov | Substitution with other heterocyclic rings to improve safety, stability, and spectrum of activity. |
Advanced Preclinical Models for Efficacy and ADME Studies (e.g., Organ-on-a-chip)
The translation of preclinical data to clinical success is a significant hurdle in drug development. For new oxazolidinones derived from the this compound scaffold, the use of advanced preclinical models is essential for a more accurate prediction of human efficacy and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion).
Traditional preclinical testing has relied heavily on static in vitro assays and animal models. While valuable, these models have limitations. In vitro time-kill assays provide data on the concentration-dependent killing of bacteria, which can be used in pharmacokinetic/pharmacodynamic (PK/PD) models to guide dosing regimens. oup.com Animal models, such as murine septicemia, skin and soft tissue infection, and pulmonary infection models, are used to evaluate in vivo efficacy. mdpi.comasm.orgeuropeanreview.org For instance, mouse models have been instrumental in evaluating the efficacy of various oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. asm.orgeuropeanreview.orgasm.org A surrogate animal model using Bombyx mori larvae has also been utilized for evaluating the anti-infective potential of oxazolidinones. acs.org
However, to improve the predictive power of preclinical studies, more sophisticated models are being developed and employed:
Organ-on-a-chip (OOC) Technology: This innovative technology uses microfluidic cell culture devices to create three-dimensional models of human organs, such as the liver, kidney, and gut. nih.govfrontiersin.orgnih.gov These "chips" can simulate the physiological and mechanical environment of human organs, offering a more accurate platform for studying a drug's ADME and potential toxicity. nih.govnih.gov Multi-organ-on-a-chip systems can even model the interactions between different organs, providing a more holistic view of a drug's behavior in the body. nih.govmdpi.com For a new Ranbezolid analogue, a liver-on-a-chip could provide crucial data on its metabolism and potential hepatotoxicity, while a kidney-on-a-chip could assess its excretion pathway and risk of nephrotoxicity. mcmaster.ca
Advanced In Vivo Models: Beyond standard infection models, more complex animal models are being used to better mimic human disease. These include models of biofilm-associated infections, such as orthopedic implant infections, which are notoriously difficult to treat. nih.gov Given Ranbezolid's known activity against biofilms, testing next-generation compounds in such models would be a critical step. nih.gov
Human Microbiota-Associated Mice: To study the impact of new antibiotics on the gut microbiome, germ-free mice can be colonized with human fecal microbiota. asm.org This allows for a preclinical assessment of how a new drug might disrupt the delicate balance of the gut flora, a common side effect of broad-spectrum antibiotics. asm.org
Table 2: Comparison of Preclinical Models for Antibiotic Development
| Model Type | Advantages | Disadvantages | Relevance for Ranbezolid Analogues |
| In Vitro Time-Kill Assays | High-throughput, cost-effective, provides data for PK/PD modeling. oup.com | Lacks physiological complexity, does not account for host factors. | Initial screening for antibacterial potency and spectrum. |
| Traditional Animal Models (e.g., mouse infection) | Provides in vivo efficacy and toxicity data, allows for PK/PD analysis. mdpi.comasm.orgeuropeanreview.org | Ethical considerations, species differences can limit translatability to humans. mcmaster.ca | Essential for demonstrating in vivo proof-of-concept and for dose-ranging studies. |
| Organ-on-a-Chip (OOC) | Human-relevant data, allows for mechanistic studies of ADME and toxicity, reduces reliance on animal testing. nih.govfrontiersin.orgnih.gov | Technology is still evolving, can be complex and costly to implement. | Highly valuable for predicting human pharmacokinetics and organ-specific toxicity. |
| Human Microbiota-Associated Mice | Allows for the study of drug effects on the human gut microbiome in an in vivo setting. asm.org | Complex to establish and maintain, variability between human donors. | Important for assessing the potential for dysbiosis and other microbiome-related side effects. |
Strategies to Combat Emerging Resistance to Oxazolidinones
The clinical utility of any antibiotic is perpetually threatened by the development of bacterial resistance. For oxazolidinones, including this compound, resistance primarily emerges through two main mechanisms:
Target Site Mutations: The most common form of resistance involves point mutations in the V domain of the 23S rRNA, which is the binding site for oxazolidinones on the bacterial ribosome. nih.govnih.govnih.gov Mutations in the ribosomal proteins L3 and L4 have also been associated with resistance. merckmillipore.comasm.orgnih.gov
Acquisition of Transferable Resistance Genes: The spread of mobile genetic elements carrying resistance genes poses a significant threat. The most notable of these are:
cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA, leading to cross-resistance to several antibiotic classes, including oxazolidinones. mcmaster.caasm.orgeuropeanreview.orgasm.org
optrA and poxtA genes: These genes encode for ABC-F proteins that protect the ribosome from the action of oxazolidinones. asm.orgeuropeanreview.org The optrA gene confers resistance to oxazolidinones and phenicols, while poxtA can also confer resistance to tetracyclines. asm.org
Given these mechanisms, future research must focus on proactive strategies to overcome resistance:
Rational Drug Design: A detailed understanding of the oxazolidinone binding site and the impact of resistance mutations can guide the design of new analogues that can evade these resistance mechanisms. numberanalytics.commerckmillipore.com For example, modifying the molecule to create additional contact points with the ribosome could compensate for the loss of affinity caused by a mutation. nih.gov
Combination Therapy: Combining oxazolidinones with other antimicrobial agents that have different mechanisms of action is a promising strategy. numberanalytics.com This can create a synergistic effect, where the combination is more effective than either drug alone, and can also reduce the likelihood of resistance emerging. Exploring combinations of Ranbezolid analogues with agents that inhibit resistance mechanisms, such as efflux pump inhibitors, is another avenue of research. numberanalytics.com
Targeting Resistance Mechanisms Directly: Developing compounds that specifically inhibit the products of resistance genes, such as the Cfr methyltransferase, could restore the activity of existing oxazolidinones. numberanalytics.com
Novel Therapeutic Approaches: Investigating alternative strategies, such as bacteriophage therapy or the use of antimicrobial peptides in conjunction with oxazolidinones, could provide new ways to treat infections caused by resistant bacteria. biotech-asia.orgfrontiersin.org
Table 3: Mechanisms of Oxazolidinone Resistance and Counter-Strategies
| Resistance Mechanism | Description | Examples | Strategies to Overcome |
| Target Site Mutations | Alterations in the 23S rRNA or ribosomal proteins L3 and L4 reduce the binding affinity of the drug. nih.govnih.govmerckmillipore.comasm.orgnih.gov | G2576T mutation in 23S rRNA. europeanreview.org | Design of new oxazolidinones with modified structures that can bind effectively to the mutated target. numberanalytics.commerckmillipore.com |
| Transferable Resistance Genes | Acquisition of genes on mobile elements like plasmids that confer resistance. nih.govoup.comasm.org | cfr, optrA, poxtA. asm.orgeuropeanreview.org | Development of inhibitors of the resistance enzymes (e.g., Cfr methyltransferase), use of combination therapies. numberanalytics.com |
| Efflux Pumps | Bacterial proteins that actively transport the antibiotic out of the cell, reducing its intracellular concentration. numberanalytics.com | A factor in the intrinsic resistance of some Gram-negative bacteria. asm.org | Combination with efflux pump inhibitors to increase intracellular drug concentration. numberanalytics.com |
Q & A
Q. What are the key structural features of ranbezolid hydrochloride that differentiate it from other oxazolidinones like linezolid?
this compound (RBx-7644) is structurally distinct due to the replacement of linezolid's morpholine moiety with a 2-(5-nitrofuranyl)methyl group. This modification enhances its activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and introduces nitrofuran-related mechanisms, such as nitro group reduction to reactive intermediates. Experimental validation involves comparative X-ray crystallography and molecular docking studies to confirm binding affinity to the 50S ribosomal subunit .
Q. How is the antibacterial efficacy of this compound assessed in standard in vitro assays?
Minimum inhibitory concentration (MIC) assays are conducted using broth microdilution methods per CLSI guidelines. For example:
- S. aureus (MSSA/MRSA): MIC₉₀ = 1–2 µg/mL
- Vancomycin-resistant Enterococci (VRE): MIC₉₀ = 2–4 µg/mL
- Mycobacterium tuberculosis: MIC₉₀ = 0.5 µg/mL Results are compared to linezolid as a control, with ranbezolid showing 4–8× improved potency in Gram-positive pathogens .
Q. What experimental models are used to evaluate ranbezolid's in vivo pharmacokinetics (PK)?
PK parameters are determined in rodent models:
| Parameter | Rat (oral) | Dog (i.v.) |
|---|---|---|
| Bioavailability | 30% | 66% |
| Vd (L/kg) | 2.3 | 3.9 |
| Half-life (h) | 12.4 | 8.2 |
| Studies use HPLC or LC-MS/MS for plasma concentration analysis, with sampling at 0, 1, 2, 4, 8, 12, and 24 hours post-dose . |
Q. How does this compound inhibit biofilm formation in MRSA?
Biofilm efficacy is tested via crystal violet staining and confocal microscopy. Ranbezolid reduces biofilm biomass by 60–80% at 4× MIC, likely through disruption of extracellular DNA (eDNA) and polysaccharide intercellular adhesin (PIA) synthesis. Controls include untreated biofilms and linezolid (20–40% reduction at 4× MIC) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies optimize ranbezolid's potency against fastidious Gram-negative pathogens?
SAR studies focus on substituents at the C-5 position of the oxazolidinone ring. For example:
- N-Methyltetrazole substitution (DA-7867): Improves MIC₉₀ against Haemophilus influenzae (0.25 µg/mL vs. linezolid’s 2 µg/mL).
- 3-Cyanopyrrole substitution : Enhances ribosomal binding affinity by 4× via hydrophobic interactions. Computational modeling (e.g., Schrödinger Suite) and isothermal titration calorimetry (ITC) validate target engagement .
Q. How do methodological discrepancies in PK/PD studies impact ranbezolid's clinical translation?
Discrepancies arise from interspecies variability (e.g., rat vs. dog bioavailability: 30% vs. 66%) and dosing regimens (b.i.d. vs. q.d.). Researchers address this by:
- Using allometric scaling to predict human PK.
- Conducting Monte Carlo simulations to achieve target AUC/MIC >100 for efficacy.
- Validating toxicity via 28-day repeat-dose studies (NOAEL: 50 mg/kg in rats) .
Q. What experimental approaches resolve contradictions in ranbezolid's reported DNA damage mechanism vs. ribosomal inhibition?
While nitrofuran derivatives typically cause DNA damage, ranbezolid primarily inhibits protein synthesis. To confirm:
- Perform recA mutagenesis assays in E. coli: No SOS response induction at sub-MIC concentrations.
- Use radiolabeled [¹⁴C]-ranbezolid to quantify ribosomal binding vs. DNA intercalation .
Q. How is ranbezolid's activity against anaerobic bacteria validated in complex media?
Assays use supplemented Brucella agar with hemin/vitamin K₁ to mimic anaerobic conditions. Results show:
- Bacteroides fragilis: MIC₉₀ = 4 µg/mL (vs. linezolid’s 8 µg/mL).
- Clostridium difficile: MIC₉₀ = 2 µg/mL. Anaerobic chambers (85% N₂, 10% H₂, 5% CO₂) ensure O₂ levels <0.1% .
Methodological Guidance
- For SAR Studies : Combine synthetic chemistry (e.g., Ullmann coupling for nitrofuran attachment) with high-content screening (HCS) to prioritize candidates .
- For Biofilm Assays : Include negative controls (e.g., untreated wells) and use Calgary Biofilm Devices for standardized biomass quantification .
- For PK/PD Modeling : Apply non-compartmental analysis (NCA) using WinNonlin® and validate with compartmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
